peróxidos dialquilo
Dialkyl peroxides are a class of organic compounds with the general formula (ROR')O, where R and R' are alkyl groups. These compounds serve as initiators in the polymerization reactions for synthesizing polyolefins such as polyethylene and polypropylene. They initiate free-radical polymerization by decomposing into a radical cation and a hydroperoxide, which then reacts with monomer molecules to form growing polymer chains.
The decomposition temperature of dialkyl peroxides is crucial in determining the reaction conditions during polymer synthesis. Typically, these peroxides have decomposition temperatures ranging from 60°C to 150°C, depending on their structure and molecular weight. Commonly used dialkyl peroxides include di-t-butyl peroxide (DTBP), di-tert-amyl peroxydicarbonate (DAPA), and t-butyl perbenzoate (TBPA). These compounds are widely utilized in industrial settings due to their effectiveness and ease of use in controlling the polymerization process.
In addition to their role in polymer synthesis, dialkyl peroxides find applications in various other areas such as vulcanizing agents for rubber processing, stabilizers for polyurethane foams, and crosslinking agents for thermosetting resins. Their versatility makes them indispensable in the chemical industry for a wide range of applications requiring controlled free-radical reactions.

Estructura | Nombre químico | CAS | MF |
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1,2,4,5-Tetroxane | 291-15-6 | C2H4O4 |
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Peroxide, 1,1-dimethylethyl hexyl | 827341-41-3 | C10H22O2 |
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t-butylperoxymethyloxirane | 33415-52-0 | C7H14O3 |
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11, 12-Dihydro-4, 6-Diethyl-6-(4-ethyl-2-methyl-5-octenyl)-3, 6-dihydro-1, 2-dioxin-3-acetic acid, 9CI | 131835-96-6 | C21H38O4 |
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7,8,16,17-Tetraoxadispiro[5.2.6.2]heptadecane | 32616-69-6 | C13H22O4 |
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1-(Ethylperoxy)butane | 58380-62-4 | C6H14O2 |
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3-Ethyl-3,5,7,7-tetramethyl-1,2,4-trioxepane | 400089-91-0 | C10H20O3 |
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[(2-Methylbutan-2-yl)peroxy]methanol | 17742-79-9 | C6H14O3 |
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Haterumadioxin A | 331734-32-8 | C18H30O4 |
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Widdarol peroxide | 1654736-64-7 | C15H24O2 |
Literatura relevante
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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